molecular formula C14H21NO2 B14841851 2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine

2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine

Cat. No.: B14841851
M. Wt: 235.32 g/mol
InChI Key: HDISGONBSYUXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine is an organic compound with the molecular formula C14H21NO2. It is a pyridine derivative characterized by the presence of tert-butoxy, cyclopropoxy, and ethyl groups attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-3-cyclopropoxy-4-ethylpyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.

    2-Tert-butoxy-4-cyclopropoxy-3-methylpyridine: A compound with a methyl group instead of an ethyl group.

    2-Tert-butoxy-4-cyclopropoxy-3-propylpyridine: A compound with a propyl group instead of an ethyl group

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-3-ethylpyridine is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C14H21NO2/c1-5-11-12(16-10-6-7-10)8-9-15-13(11)17-14(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

HDISGONBSYUXIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1OC(C)(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.